1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol
Description
Structural Identification and Nomenclature
This compound is a complex heterocyclic compound that belongs to the pyrazole family of organic molecules. The compound exhibits a five-membered ring structure containing two nitrogen atoms in adjacent positions, with specific substitution patterns that define its unique chemical identity. The molecular formula C15H11FN2O indicates the presence of fifteen carbon atoms, eleven hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 254.26 daltons. The compound's systematic name reflects the International Union of Pure and Applied Chemistry nomenclature standards, clearly indicating the positions and nature of all substituent groups attached to the central pyrazole ring.
The structural architecture of this compound can be understood through its SMILES representation: OC1=CN(C2=CC=C(F)C=C2)N=C1C3=CC=CC=C3. This notation reveals the hydroxyl group attached to the fourth position of the pyrazole ring, the fluorophenyl group attached to the first nitrogen atom, and the phenyl group attached to the third carbon atom of the pyrazole core. The InChI identifier 1S/C15H11FN2O/c16-12-6-8-13(9-7-12)18-10-14(19)15(17-18)11-4-2-1-3-5-11/h1-10,19H provides a standardized representation of the molecular structure, facilitating precise identification and database searches. The compound exists as a solid under standard conditions, indicating stable intermolecular interactions and a well-defined crystal structure.
The nomenclature of this compound follows established chemical naming conventions, with the base name "pyrazol-4-ol" indicating the presence of a hydroxyl group at the fourth position of the pyrazole ring. The prefix "1-(4-fluorophenyl)" specifies that a fluorinated phenyl group is attached to the first nitrogen atom of the pyrazole ring, while "3-phenyl" indicates that an unsubstituted phenyl group is attached to the third carbon atom. This systematic naming approach ensures unambiguous identification of the compound and prevents confusion with structural isomers or related derivatives. The MDL number MFCD12196138 serves as a unique database identifier for this specific compound, facilitating accurate literature searches and chemical inventory management.
Historical Development of Pyrazole-4-ol Derivatives
The historical development of pyrazole-4-ol derivatives traces back to the foundational work of nineteenth-century organic chemists who established the fundamental synthetic methodologies for this important class of heterocyclic compounds. The pioneering synthesis of pyrazolone compounds was first reported in 1883 by Ludwig Knorr, who developed a condensation reaction between ethyl acetoacetate and phenylhydrazine. This groundbreaking work established the basic principles for constructing pyrazole ring systems and laid the foundation for subsequent developments in pyrazole chemistry. Knorr's contribution was particularly significant as it provided the first systematic approach to synthesizing compounds containing the pyrazole nucleus, which would later prove to be of immense pharmaceutical and industrial importance.
The term "pyrazole" itself was coined by Ludwig Knorr in 1883, reflecting his significant contributions to the understanding and development of this chemical class. Following Knorr's initial work, Hans von Pechmann made another crucial contribution in 1898 by developing a classical method for pyrazole synthesis using acetylene and diazomethane. This alternative synthetic route expanded the possibilities for creating diverse pyrazole derivatives and demonstrated the versatility of the pyrazole ring system. The work of these early chemists established pyrazoles as an important class of heterocyclic compounds with potential for further chemical modification and functionalization.
The evolution of pyrazole-4-ol derivatives continued throughout the twentieth century as synthetic organic chemistry advanced and new methodologies were developed. The basic pyrazole-4-ol structure, with the molecular formula C3H4N2O and Chemical Abstracts Service number 4843-98-5, became a fundamental building block for more complex derivatives. The systematic study of pyrazole derivatives revealed their potential for exhibiting diverse biological activities, leading to increased interest in developing substituted variants. The introduction of aromatic substituents, particularly phenyl and fluorophenyl groups, represented a significant advancement in the field, as these modifications could potentially enhance biological activity and alter physicochemical properties.
Recent developments in pyrazole chemistry have focused on creating increasingly sophisticated derivatives with specific substitution patterns designed to achieve desired biological or chemical properties. Modern synthetic approaches have enabled the preparation of complex pyrazole derivatives such as this compound, which represents the culmination of decades of research in heterocyclic chemistry. The development of such compounds demonstrates the continued evolution of pyrazole chemistry and the ongoing efforts to create new molecules with potential therapeutic applications. The historical progression from simple pyrazole synthesis to complex multi-substituted derivatives illustrates the remarkable advancement in synthetic organic chemistry and the continuing importance of pyrazole-based compounds in modern chemical research.
Positional Isomerism in Fluorophenyl-Phenyl Pyrazole Systems
Positional isomerism in fluorophenyl-phenyl pyrazole systems represents a critical aspect of structural chemistry that significantly influences the physical, chemical, and potentially biological properties of these compounds. The compound this compound exemplifies the importance of precise substituent positioning in determining molecular identity and properties. In this specific arrangement, the fluorophenyl group is attached to the first nitrogen atom of the pyrazole ring, while the phenyl group is positioned at the third carbon atom, creating a unique substitution pattern that distinguishes it from other possible isomeric forms. This particular arrangement results in a specific three-dimensional molecular geometry that affects intermolecular interactions, solubility characteristics, and potential biological activity.
The existence of positional isomers in this system is clearly demonstrated by the compound 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol, which shares the identical molecular formula C15H11FN2O but exhibits a different substitution pattern. In this isomeric form, the fluorophenyl group is attached to the third carbon atom of the pyrazole ring, while the phenyl group is positioned at the first nitrogen atom. Despite having the same molecular weight of 254.264 daltons and identical elemental composition, these two compounds represent distinct chemical entities with potentially different properties and reactivities. The monoisotopic mass of 254.085541 daltons remains constant for both isomers, demonstrating that mass spectrometry alone cannot distinguish between these positional variants without additional analytical techniques.
The structural differences between these positional isomers extend beyond simple connectivity patterns to influence the overall molecular architecture and electronic distribution. The attachment of the electron-withdrawing fluorine atom to different positions within the molecular framework can significantly alter the electron density distribution throughout the molecule, potentially affecting chemical reactivity, stability, and interaction with biological targets. The specific positioning of the fluorophenyl and phenyl groups also influences the compound's ability to participate in various types of intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. These differences in intermolecular forces can lead to variations in crystalline structure, melting point, solubility, and other physical properties.
The systematic study of positional isomerism in fluorophenyl-phenyl pyrazole systems has revealed the subtle but important effects of substituent positioning on molecular properties. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, are essential for distinguishing between these isomeric forms and confirming their structural identities. The careful characterization of such isomers is crucial for understanding structure-activity relationships and for the rational design of new compounds with desired properties. Database systems such as ChemSpider provide unique identifiers for each isomer, with this compound assigned the identifier 48244897 and its positional isomer 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol assigned the identifier 48244913.
| Compound | Fluorophenyl Position | Phenyl Position | ChemSpider ID | MDL Number |
|---|---|---|---|---|
| This compound | N1 | C3 | 48244897 | MFCD12196138 |
| 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol | C3 | N1 | 48244913 | MFCD12196158 |
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-6-8-13(9-7-12)18-10-14(19)15(17-18)11-4-2-1-3-5-11/h1-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOVFNTUUGUKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential anti-inflammatory, antitumor, and antibacterial properties, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
- Empirical Formula : C15H12FN3O
- Molecular Weight : 254.26 g/mol
- Structure : The compound features a pyrazole ring substituted with a fluorophenyl and phenyl group, which contributes to its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study evaluated various substituted pyrazoles for their COX-1 and COX-2 inhibitory activities. The findings suggested that compounds with similar structures demonstrated potent anti-inflammatory profiles, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Table 1: COX Inhibition of Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Diclofenac | 54.65 | N/A | N/A |
Antitumor Activity
The antitumor properties of pyrazole derivatives have been documented in several studies. For instance, compounds related to this compound have shown efficacy against various cancer cell lines. In vitro assays demonstrated that certain derivatives inhibited cellular proliferation in HeLa and A375 human tumor cell lines, indicating their potential as anticancer agents .
Case Study: Antitumor Efficacy
A series of studies highlighted the effectiveness of pyrazole derivatives in inhibiting tumor growth. One study reported an IC50 value of 0.36 µM for a closely related compound against CDK2, a critical enzyme in cell cycle regulation .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been explored. Research has shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in treating bacterial infections .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- COX Enzymes : The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.
- Cell Cycle Regulation : By inhibiting kinases such as CDK2, the compound can disrupt cancer cell proliferation.
Safety and Toxicology
Toxicological studies on similar pyrazole derivatives indicate a favorable safety profile, with minimal gastrointestinal toxicity observed at therapeutic doses. This suggests that this compound may also exhibit low toxicity in vivo, making it a promising candidate for further development .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol. A study demonstrated that this compound exhibits significant antibacterial activity against various strains, including multidrug-resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Properties
The compound has shown promising results in anticancer research. In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Enzyme Inhibition
This pyrazole derivative has been investigated for its potential as an enzyme inhibitor. Specifically, it has been identified as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in various cellular processes including growth and survival. The selectivity and potency of this compound make it a candidate for treating diseases characterized by dysregulated PI3K signaling, such as certain cancers and autoimmune disorders .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both pathogens. This study suggests that the compound could serve as a template for developing new antibiotics targeting resistant strains.
Case Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The most notable effects were observed at concentrations ranging from 10 to 50 µM, with IC values calculated at approximately 20 µM for MCF-7 cells. Apoptosis assays indicated that the compound induces programmed cell death through intrinsic pathways, further supporting its anticancer potential .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC Value | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |
| Escherichia coli | 32 µg/mL | Disruption of cell membrane | |
| Anticancer | MCF-7 (breast cancer) | ~20 µM | Induction of apoptosis |
| HepG2 (liver cancer) | ~25 µM | Induction of apoptosis | |
| Enzyme Inhibition | PI3Kδ | Potent | Selective inhibition |
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol (C₁₅H₁₁BrN₂O)
- Structural Difference : Bromine replaces fluorine at the 4-position of the phenyl ring.
- Impact: Molecular Weight: Higher (315.16 g/mol vs. 268.29 g/mol) due to bromine’s larger atomic mass . Electronic Effects: Bromine’s lower electronegativity (vs. Reactivity: Bromine’s susceptibility to nucleophilic substitution may enhance derivatization opportunities.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol Derivatives
- Example : 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide.
- Impact : Chlorine’s moderate electronegativity balances electron withdrawal and steric effects. The carboxamide group introduces hydrogen-bonding capacity, enhancing solubility and target interaction .
Functional Group Modifications
1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol (C₁₆H₁₃FN₂O)
- Structural Difference : A methyl group replaces hydrogen at the para position of the 3-phenyl ring.
- Steric Effects: Methyl substitution may hinder interactions with sterically sensitive enzyme pockets.
1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one
- Structural Difference : A sulfanyl group and ketone replace the hydroxyl group.
- Metabolic Stability: Sulfur-containing groups may alter metabolic pathways compared to hydroxyl derivatives .
Complex Hybrid Structures
Thiazole-Pyrazole Hybrids
- Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Impact: Bioactivity: Thiazole and triazole moieties enhance COX-1/COX-2 inhibition via π-π stacking and hydrogen bonding .
Methanol-Substituted Derivatives
- Example: (3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazol-4-yl)methanol.
- Impact: Solubility: The methanol group increases hydrophilicity compared to the hydroxyl analog. Synthetic Utility: Facilitates further functionalization via esterification or oxidation .
Pharmacological Comparisons
- COX Inhibition : Fluorophenyl-pyrazole hybrids with triazole substituents (e.g., compound 31a in ) show selective COX-2 inhibition (IC₅₀ = 0.8 µM) due to enhanced hydrophobic interactions. In contrast, simpler analogs like 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol may lack selectivity .
- Antimicrobial Activity : Pyrazole-thiazole hybrids (e.g., from ) exhibit broad-spectrum activity, with MIC values <10 µg/mL against S. aureus, attributed to the thiazole ring’s ability to disrupt bacterial membranes .
Structural and Crystallographic Insights
- Crystal Packing : X-ray studies of 1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one reveal planar pyrazole rings and intermolecular hydrogen bonds involving the ketone group, stabilizing the crystal lattice .
- Isostructurality: Compounds 4 and 5 in share identical crystal structures despite differing halogens (Cl vs. F), highlighting the dominance of non-covalent interactions (e.g., van der Waals forces) over halogen-specific effects in packing .
Preparation Methods
Pyrazole Ring Formation via Condensation
The core pyrazole structure is typically synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds or equivalents. For 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-4-ol, the common approach involves:
- Starting materials : 4-fluorophenylhydrazine and benzoylacetone or phenyl-substituted 1,3-diketones.
- Reaction conditions : Acidic or basic catalysis in solvents such as ethanol or aqueous ethanol, often at room temperature or under reflux.
- Mechanism : The hydrazine attacks the diketone carbonyl, leading to cyclization and formation of the pyrazole ring with substitution at the 1- and 3-positions.
This method is supported by analogous syntheses of related pyrazol-4-ols, such as 1-(4-chlorophenyl)pyrazol-3-ol, where condensation and subsequent crystallization yield the target compound in high purity.
Hydroxylation at the 4-Position
The 4-hydroxy substitution on the pyrazole ring is typically inherent in the diketone precursor or introduced via tautomerization after ring closure. The enol form of the diketone leads to the pyrazol-4-ol structure upon cyclization.
Catalysis and Optimization
- Catalysts : Sodium acetate has been demonstrated as an effective catalyst in related pyrazole syntheses, promoting high yields under mild conditions.
- Solvents : Ethanol-water mixtures (e.g., 70% ethanol) are commonly employed to facilitate solubility and reaction kinetics.
- Temperature : Reactions are often performed at room temperature to preserve functional groups and improve selectivity.
Purification and Crystallization
Purification is critical to obtain crystalline this compound with high purity and defined polymorphic form.
- Crystallization techniques : Cooling crystallization and evaporative crystallization are standard methods. Cooling crystallization exploits decreased solubility at lower temperatures, while evaporative crystallization removes solvent to induce supersaturation.
- Solvents for crystallization : Preferred solvents include anisole or cyclopentyl methyl ether, with anisole often favored for its solvent properties.
- Seed crystals : Addition of seed crystals (0.01–1% by weight) can control crystal growth and polymorph formation.
- Filtration and washing : Vacuum filtration followed by washing with cold solvent ensures removal of impurities. Wash liquors can be recycled to improve process efficiency.
Process Scale and Industrial Considerations
- Metal salt intermediates : Analogous processes for 1-(4-chlorophenyl)pyrazol-3-ol use metal pyrazolate salts (potassium or sodium) as intermediates, which may be applicable to the fluorophenyl analog.
- pH control : Acidification to pH 2–7 during isolation ensures protonation and precipitation of the pyrazol-4-ol.
- Yield and purity : Industrial processes report yields above 85% with purity exceeding 99% by HPLC.
Comparative Data Table of Preparation Parameters
Research Findings and Analytical Characterization
- Polymorphism : The compound may exist in multiple polymorphic forms. Polymorph I (monoclinic, space group P21/c) is the most stable and preferred for industrial use.
- Melting point : Analogous pyrazol-4-ols have melting points around 180 °C, confirmed by DSC analysis.
- Spectroscopic data : IR and NMR spectroscopy confirm the presence of pyrazole ring and substitution pattern. For related compounds, characteristic IR bands appear for hydroxyl and aromatic groups, while NMR shows signals consistent with fluorophenyl and phenyl substituents.
- Radical scavenging activity : Some pyrazol-4-ol derivatives exhibit antioxidant properties, indicating potential biological activity.
Summary of Preparation Methodology
- Synthesis of pyrazole core : Condensation of 4-fluorophenylhydrazine with phenyl-substituted diketone under sodium acetate catalysis in aqueous ethanol.
- Cyclization and tautomerization : Formation of this compound via ring closure and enolization.
- Isolation and purification : Acidification to protonate pyrazolates, followed by crystallization using anisole or cyclopentyl methyl ether.
- Crystallization control : Use of seed crystals and combined cooling/evaporative crystallization to obtain stable polymorph with high purity.
- Filtration and drying : Vacuum filtration and washing to remove impurities and solvent residues.
Q & A
Q. What are the key considerations for synthesizing 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-4-ol derivatives?
Synthesis typically involves cyclocondensation of hydrazines with β-ketoesters or β-diketones. Optimization requires precise control of reaction conditions (e.g., solvent polarity, temperature) to favor pyrazole ring formation. For fluorinated analogs, anhydrous conditions may be necessary to prevent hydrolysis of sensitive substituents. Post-synthetic purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical to isolate pure products .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- NMR : H and C NMR can confirm substitution patterns. For example, the deshielded proton at C4 (pyrazole ring) typically appears as a singlet near δ 8.5 ppm due to electron-withdrawing effects. Fluorine coupling () in H NMR helps verify para-fluorophenyl attachment .
- FT-IR : Stretching vibrations for O–H (broad ~3200 cm) and C=N (sharp ~1600 cm) confirm hydroxyl and pyrazole moieties. Disappearance of carbonyl peaks (e.g., β-ketoester precursors) validates cyclization .
Q. What crystallization techniques are suitable for obtaining single crystals of this compound?
Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/ethanol) at 4°C promotes single-crystal growth. For fluorinated derivatives, halogen bonding may enhance crystal packing, necessitating trials with halogenated solvents (e.g., dichloromethane) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and torsion angles. For example, the dihedral angle between fluorophenyl and pyrazole rings (typically 5–15°) confirms coplanarity, influencing π-π stacking. Refinement using SHELXL (with anisotropic displacement parameters) and validation with PLATON (for symmetry checks) ensure structural accuracy .
Q. What computational methods are effective for analyzing electronic properties?
- DFT Calculations : Using B3LYP/6-311++G(d,p), HOMO-LUMO energy gaps predict reactivity. For 1-(4-fluorophenyl) derivatives, electron-withdrawing fluorine lowers LUMO, enhancing electrophilicity at the pyrazole ring .
- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic (hydroxyl group) and electrophilic (fluorophenyl ring) sites, guiding derivatization strategies .
Q. How can intermolecular interactions in the crystal lattice influence physicochemical properties?
SCXRD reveals hydrogen bonds (O–H···N/O) and C–H···π interactions stabilizing the lattice. For example, hydroxyl groups often form dimers (R_2$$^2(8) motif), while fluorophenyl rings engage in parallel-displaced π-π stacking (3.5–4.0 Å spacing), affecting solubility and thermal stability .
Q. What strategies address discrepancies in biological activity data across analogs?
- SAR Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl at C3) on activity. Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets .
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase). Free energy scores correlate with experimental IC values, identifying steric clashes or favorable hydrophobic contacts .
Data Contradiction Analysis
Q. Why might identical synthetic routes yield varying crystal forms?
Polymorphism arises from solvent choice (e.g., ethanol vs. acetonitrile) or cooling rates. For example, rapid crystallization may trap metastable forms with altered packing motifs. SCXRD and PXRD differentiate polymorphs, while DSC/TGA assess thermodynamic stability .
Q. How to reconcile conflicting spectroscopic data for structurally similar analogs?
- Vibrational Assignments : Compare experimental FT-IR peaks with DFT-simulated spectra. Discrepancies in C–F stretches (1000–1100 cm) may indicate conformational flexibility or crystal-packing effects .
- Dynamic NMR : Variable-temperature studies resolve rotational barriers in hindered substituents (e.g., ortho-fluorophenyl groups) causing peak splitting .
Methodological Best Practices
- Crystallography : Always collect data at low temperatures (100–173 K) to minimize thermal motion artifacts. Use TWINABS for scaling if twinning is suspected .
- Computational Validation : Cross-validate DFT results with MP2 or CCSD(T) methods for critical electronic properties. Include solvent effects (e.g., PCM model) for solution-phase reactivity predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
